molecular formula C4H8ClN3S2 B2505970 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride CAS No. 2059931-90-5

3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride

Cat. No.: B2505970
CAS No.: 2059931-90-5
M. Wt: 197.7
InChI Key: ZBWZCZIIQDWPAI-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride (CAS: 2059931-90-5) is a versatile chemical building block belonging to the 1,2,4-triazole class, a scaffold renowned for its diverse biological and physicochemical properties . This compound is supplied for research applications only. Researchers value 1,2,4-triazole derivatives for their multiple nucleophilic centers, which offer broad opportunities for chemical modification and the development of novel compounds with tailored properties . Its specific molecular structure, featuring methylsulfanyl groups, makes it a valuable precursor in medicinal chemistry for constructing hybrid molecules and probing structure-activity relationships (SAR), particularly in the search for new antimicrobial agents . Studies on similar 1,2,4-triazole-3-thione derivatives have demonstrated significant biological activities, including antibacterial and antifungal effects, with electron-donating groups often enhancing this activity . Furthermore, 1,2,4-triazole derivatives are investigated as effective corrosion inhibitors for mild steel in acidic environments, with their adsorption on metal surfaces being a key mechanism of action . The presence of sulfur and nitrogen atoms in its structure facilitates strong binding to biological targets and metal surfaces, underpinning its multifunctional research applications . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3,5-bis(methylsulfanyl)-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2.ClH/c1-8-3-5-4(9-2)7-6-3;/h1-2H3,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWZCZIIQDWPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1)SC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

S-Alkylation and Nucleophilic Substitution

The methylsulfanyl groups at positions 3 and 5 are electron-rich sulfur centers, making them susceptible to nucleophilic substitution or alkylation. For example:

  • Reaction with alkyl halides :
    The SCH3 groups can undergo S-alkylation with alkyl halides (e.g., benzyl bromide) in basic conditions (e.g., K2CO3), producing thioether derivatives. This reactivity is exemplified in the synthesis of S-alkylated triazoles (see , ).

    3,5-bis(SCH3)-triazole+R-Xbase3,5-bis(SR)-triazole+CH3X\text{3,5-bis(SCH}_3\text{)-triazole} + \text{R-X} \xrightarrow{\text{base}} \text{3,5-bis(SR)-triazole} + \text{CH}_3\text{X}

  • Displacement by amines :
    Thiolate ions generated under basic conditions may displace methylsulfanyl groups via nucleophilic aromatic substitution, forming amino-substituted triazoles .

Oxidation Reactions

The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents:

  • Oxidation to sulfoxides :
    Controlled oxidation with H2O2 or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.
    SCH3H2O2SOCH3\text{SCH}_3 \xrightarrow{\text{H}_2\text{O}_2} \text{SOCH}_3

  • Oxidation to sulfones :
    Stronger oxidants like KMnO4 or HNO3 convert SCH3 to sulfone groups , :
    SCH3KMnO4SO2CH3\text{SCH}_3 \xrightarrow{\text{KMnO}_4} \text{SO}_2\text{CH}_3

Coordination Chemistry

The sulfur atoms in methylsulfanyl groups can act as soft Lewis bases, coordinating to transition metals (e.g., Pd, Cu). This property is exploited in catalysis and materials science:

  • Pd-catalyzed cross-coupling :
    The triazole core may participate in Suzuki-Miyaura couplings when functionalized with boronic acids, as seen in related 4H-1,2,4-triazole derivatives , .

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous or polar solvents, releasing the free triazole base. The protonated triazole can undergo deprotonation at high pH, altering its reactivity in subsequent transformations .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar triazoles shows stability up to 200–250°C, with decomposition pathways involving loss of SCH3 groups as CH3SH or CS2 , .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound exhibits significant antimicrobial properties against a variety of pathogens. Research indicates that triazole derivatives, including 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride, have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:

  • Antibacterial Efficacy : Studies have demonstrated that triazole derivatives possess potent antibacterial activity. For example, derivatives with similar structures have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antifungal Activity : The compound has also shown effectiveness against common fungal pathogens, indicating its potential use in treating fungal infections .

Pharmacological Profile
The pharmacological profile of this compound includes various bioactivities such as:

  • Neuroprotective Effects : Some studies suggest that triazole derivatives can act as neuroprotectants and may have applications in treating neurodegenerative diseases .
  • Antiviral Properties : Research indicates potential antiviral applications against various viral infections .

Agricultural Applications

Fungicides and Herbicides
Triazole compounds are widely used in agriculture as fungicides and herbicides due to their ability to inhibit fungal growth and control plant diseases. The specific compound has been evaluated for its effectiveness in agricultural settings:

  • Fungicidal Activity : Studies have shown that triazoles can effectively manage plant pathogens, enhancing crop yield and quality .
  • Herbicidal Properties : The compound's structure allows it to interfere with the metabolic pathways of weeds, making it a candidate for herbicide development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Modification Effect on Activity
Methylsulfanyl SubstitutionIncreases antimicrobial activity
Triazole Ring VariationsAlters potency against specific pathogens

Research has indicated that modifications to the triazole ring can significantly influence the compound's biological activity. For example, introducing electron-withdrawing groups can enhance antibacterial properties .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Antimicrobial Evaluation
    A series of synthesized triazole derivatives were tested for antimicrobial activity against a panel of bacterial strains. The results indicated that certain modifications led to compounds with MIC values significantly lower than traditional antibiotics .
  • Case Study 2: Agricultural Field Trials
    In field trials assessing the efficacy of triazole-based fungicides on crops affected by fungal pathogens, the application of these compounds resulted in a marked decrease in disease incidence and an increase in yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole derivatives exhibit diverse properties depending on substituents. Below is a detailed comparison of 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride with structurally similar compounds:

Table 1: Comparison of Triazole Derivatives in Corrosion Inhibition

Compound Name Substituents Application Inhibition Efficiency (%) Test Conditions Key Findings References
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole HCl -SCH₃ Corrosion inhibition N/A* N/A Limited direct data; inferred adsorption via sulfur atoms similar to thiophenyl analogs .
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 4-methylthiophenyl (C₆H₄-SCH₃) Corrosion inhibition 92% 1 M HCl, 30°C High efficiency due to strong chemisorption via sulfur and aromatic π-interactions .
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole 4-methoxyphenyl (-C₆H₄-OCH₃), -NH₂ Corrosion inhibition 85% 1 M HCl Lower efficiency than thiophenyl analogs; methoxy groups offer moderate electron donation .
3,5-Bis(4-chlorophenyl)-4-amino-1,2,4-triazole 4-chlorophenyl (-C₆H₄-Cl), -NH₂ Corrosion inhibition 88% 2 M H₃PO₄, 308 K Chlorine’s electron-withdrawing effect reduces adsorption strength vs. methylthio .
4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Pyridyl (-C₅H₄N), -NH₂ Pharmaceuticals N/A Anticonvulsant activity test ED₅₀ = 1.4 mg/kg (vs. diazepam ED₅₀ = 1.2 mg/kg) in PTZ-induced seizures .

† refers to the compound but lacks accessible data; inferences drawn from structural analogs.

Key Trends:

Substituent Effects on Corrosion Inhibition: Electron-Donating Groups (e.g., -SCH₃, -OCH₃): Enhance adsorption on metal surfaces via sulfur or oxygen atoms. Methylthiophenyl substituents achieve the highest inhibition (92%) due to synergistic π-orbital interactions and sulfur’s lone pairs . Electron-Withdrawing Groups (e.g., -Cl): Reduce inhibition efficiency by weakening adsorption. Chlorophenyl derivatives show 88% efficiency in H₃PO₄ . Amino (-NH₂) Groups: Provide additional adsorption sites but may reduce solubility in acidic media unless counterions (e.g., HCl) are present .

Adsorption Mechanisms: Methylthiophenyl Derivatives: Follow Langmuir adsorption isotherms, indicating monolayer chemisorption on mild steel . Methoxy and Chloro Derivatives: Exhibit mixed physisorption-chemisorption behavior due to weaker donor-acceptor interactions .

Pharmaceutical Applications: Pyridyl-substituted triazoles (e.g., 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole) show anticonvulsant activity comparable to diazepam, highlighting the role of heteroaromatic substituents in drug design .

Biological Activity

3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride (CAS No. 3179-31-5) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClN3S2C_5H_8ClN_3S_2, with a molecular weight of 195.72 g/mol. The compound features a triazole ring substituted with two methylthio groups at the 3 and 5 positions. Its structural characteristics contribute to its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and conventional heating techniques. The reaction typically involves the condensation of hydrazine derivatives with carbonyl compounds in the presence of sulfur-containing reagents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of triazoles possess broad-spectrum activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's cytotoxic effects are attributed to its ability to induce apoptosis and inhibit cell cycle progression.

A notable study reported an IC50 value of approximately 10 μM for MCF-7 cells, indicating moderate potency compared to standard chemotherapeutic agents .

Cell Line IC50 (μM) Reference
MCF-710
HCT-11612

The biological activity of this compound is primarily mediated through:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in nucleic acid synthesis and cellular metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : The compound causes G0/G1 phase arrest in cancer cells, preventing their proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of various triazole derivatives was tested against clinical isolates of pathogens. The study found that compounds similar to this compound exhibited significant antibacterial activity with minimal cytotoxicity towards human cells.

Case Study 2: Cancer Cell Line Studies

A series of experiments involving treatment of breast cancer cell lines with varying concentrations of the compound revealed dose-dependent cytotoxicity. Molecular docking studies further elucidated its binding affinity for target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3,5-bis(methylsulfanyl)-4H-1,2,4-triazole hydrochloride?

  • The synthesis typically involves multi-step reactions, such as hydrazide condensation followed by cyclization. For example, refluxing substituted hydrazides in polar aprotic solvents (e.g., DMSO) under controlled temperature and time yields triazole derivatives. Purification via recrystallization (water-ethanol mixtures) is critical to achieving high purity (>65% yield) . Adjusting stoichiometric ratios of reactants (e.g., substituted benzaldehydes) and acid catalysts (e.g., glacial acetic acid) can enhance reaction efficiency .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Techniques include:

  • Melting Point Analysis : Determines purity (e.g., m.p. 141–143°C for related triazoles) .
  • Spectroscopy : FT-IR for functional groups (e.g., S–C and N–H stretches) and NMR for substituent positions.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for corrosion inhibitor applications .

Q. What standard methodologies evaluate its corrosion inhibition efficiency in acidic media?

  • Weight Loss Measurements : Quantify metal dissolution rates in H₂SO₄ or HCl solutions over time .
  • Electrochemical Methods :

  • Tafel Polarization : Determines corrosion current density and inhibition efficiency (%) .
  • Electrochemical Impedance Spectroscopy (EIS) : Measures charge-transfer resistance and adsorption behavior .
    • Surface Analysis : SEM/EDS or contact angle tests to study inhibitor film formation on mild steel .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its adsorption mechanism on metal surfaces?

  • The methylsulfanyl (–SCH₃) groups enhance electron-donating capacity, facilitating chemisorption via sulfur and nitrogen atoms. Adsorption typically follows the Langmuir isotherm, indicating monolayer coverage. DFT studies on analogous triazoles suggest that electron density distribution at HOMO/LUMO orbitals correlates with inhibition efficiency .

Q. What contradictions exist in inhibition efficiency data across different experimental conditions?

  • Discrepancies arise from:

  • Solution pH and Temperature : Higher temperatures (e.g., 308 K) may reduce adsorption stability, lowering efficiency .
  • Concentration Effects : Optimal inhibition occurs at critical concentrations (e.g., 10⁻³ M), beyond which micelle formation disrupts adsorption .
  • Media Composition : Efficiency varies in H₃PO₄ vs. HCl due to anion-specific interactions (e.g., Cl⁻ vs. PO₄³⁻) .

Q. How can researchers resolve inconsistencies between electrochemical and gravimetric corrosion data?

  • Cross-validate methods by:

  • Statistical Analysis : Use regression models to correlate EIS-derived charge-transfer resistance (Rct) with weight loss rates .
  • Surface Characterization : Combine SEM and XPS to confirm inhibitor film uniformity and elemental composition .

Q. What strategies improve the compound’s selectivity and stability in aggressive environments?

  • Hybrid Inhibitor Systems : Combine with surfactants or polymers (e.g., cassava starch graft copolymers) to enhance film adhesion .
  • pH-Responsive Formulations : Modify substituents (e.g., hydroxyl or amino groups) to stabilize adsorption across varying pH ranges .

Key Methodological Recommendations

  • Synthesis : Optimize reflux time (≥18 hours) and solvent polarity (DMSO > ethanol) to maximize cyclization .
  • Corrosion Testing : Standardize pre-treatment protocols (e.g., abrasive polishing, degreasing) for metal substrates to ensure reproducibility .
  • Data Interpretation : Use multivariate analysis to account for synergistic/antagonistic effects in multi-component inhibitor systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.